hmba
概要
説明
Hexamethylene bisacetamide is a hybrid polar compound originally developed as a differentiation-inducing agent. It has been shown to induce terminal differentiation of transformed cells in several solid tumor and leukemic cell lines
準備方法
Hexamethylene bisacetamide can be synthesized through various methods. One common approach involves the nucleophilic cleavage of the ester bond in solid-phase linked peptide esters of 4-hydroxymethyl benzamide . This method provides peptides that are C-terminally functionalized as esters, amides, and thioesters with high purity directly from the resin in a single reaction step . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.
化学反応の分析
Hexamethylene bisacetamide undergoes several types of chemical reactions, including nucleophilic substitution and cleavage reactions. For instance, it can be cleaved by O-, N-, or S-nucleophiles to produce various C-terminally modified peptides . Common reagents used in these reactions include acids and bases, depending on the nature of the linker. The major products formed from these reactions are peptides with different C-terminal functionalities, such as esters, amides, and thioesters .
科学的研究の応用
Hexamethylene bisacetamide has a wide range of scientific research applications. In chemistry, it is used in solid-phase peptide synthesis to obtain C-terminally modified peptides . In biology and medicine, it has been studied for its potential to induce differentiation and apoptosis in cancer cells . For example, it has been shown to inhibit the activation of several NFκB target genes in lung and breast cancer cell lines, making it a promising candidate for cancer therapy . Additionally, it has been used in the treatment of acute myelogenous leukemia and myelodysplastic syndrome .
作用機序
The mechanism of action of hexamethylene bisacetamide involves the inhibition of the Akt and ERK/MAPK pathways, both of which are critical for cell survival and proliferation . By inhibiting these pathways, hexamethylene bisacetamide can sensitize cells to apoptosis. It also decreases the kinase activity of the IKK complex, leading to defective phosphorylation of IκBα and Ser536 of p65 . This results in the inhibition of NFκB function, which is essential for the survival and proliferation of cancer cells .
類似化合物との比較
Hexamethylene bisacetamide can be compared with other hybrid polar compounds, such as suberoylanilide hydroxamic acid (SAHA) and dimethyl sulfoxide (DMSO). While both hexamethylene bisacetamide and suberoylanilide hydroxamic acid are differentiation-inducing agents, suberoylanilide hydroxamic acid has been shown to suppress cytokine production, whereas hexamethylene bisacetamide increases cytokine production upon infection . This highlights the unique properties of hexamethylene bisacetamide in inducing differentiation and apoptosis in cancer cells. Other similar compounds include 4-hydroxymethyl benzamide and its derivatives, which are used in solid-phase peptide synthesis .
生物活性
Hexamethylene bisacetamide (HMBA) is a hybrid polar compound primarily known for its role as a differentiation-inducing agent in various cancer cell lines. Recent studies have expanded its potential applications, particularly in obesity management and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications for therapeutic use.
This compound operates through several biological pathways, influencing cell differentiation, apoptosis, and energy metabolism. Key findings include:
- Regulation of Neuropeptide Expression : this compound has been shown to modulate the expression of neuropeptides in the hypothalamus, specifically neuropeptide Y (NPY) and pro-opiomelanocortin (POMC). It downregulates NPY and upregulates POMC expression, which are critical for appetite regulation and energy balance. This mechanism is mediated through the induction of HEXIM1, a protein that interacts with various signaling pathways involved in energy homeostasis .
- Impact on Cancer Cell Lines : this compound inhibits the activation of NF-kappaB target genes in lung and breast cancer cells. It sensitizes these cells to apoptosis by disrupting the Akt and ERK/MAPK signaling pathways, which are vital for cell survival and proliferation . Additionally, it decreases the kinase activity of the IKK complex, leading to impaired phosphorylation of IκBα and p65, thus inhibiting NF-kappaB activation .
Research Findings
Recent studies have provided valuable insights into this compound's biological activity:
- Obesity Management : A study demonstrated that this compound administration in diet-induced obese mice led to significant weight loss by promoting hypophagia (reduced appetite) and increasing energy expenditure. The study quantified this compound concentrations in plasma and hypothalamus, confirming its central effects on metabolic regulation .
- Cellular Differentiation : In cancer research, this compound has been utilized to induce differentiation in various cell lines. Its ability to modify gene expression profiles makes it a candidate for developing new therapeutic strategies against drug-resistant cancers .
- Apoptotic Sensitization : this compound's role in enhancing sensitivity to apoptosis in cancer cells highlights its potential as an adjunct therapy in oncological treatments. By targeting critical survival pathways, this compound may improve the efficacy of existing chemotherapeutic agents .
Case Study 1: this compound in Obesity Research
- Objective : To evaluate the effects of this compound on appetite regulation and weight loss.
- Methods : Mice were administered this compound via intravenous and intraperitoneal injections. Neuropeptide levels were measured using quantitative PCR.
- Results : Significant downregulation of NPY and upregulation of POMC were observed within 2 hours post-treatment. Mice exhibited reduced food intake and increased energy expenditure.
- : this compound shows promise as a therapeutic agent for obesity by modulating hypothalamic neuropeptide expression.
Case Study 2: this compound in Cancer Therapy
- Objective : To assess the impact of this compound on NF-kappaB signaling in breast cancer cells.
- Methods : Breast cancer cell lines were treated with this compound followed by TNF-alpha stimulation. Apoptosis was measured using flow cytometry.
- Results : Cells treated with this compound exhibited increased apoptosis compared to controls, correlating with decreased NF-kappaB activity.
- : this compound may serve as a potent sensitizer for breast cancer therapies by targeting survival pathways.
Data Table
Biological Activity | Mechanism | Cell Type | Effect |
---|---|---|---|
Appetite Regulation | NPY/POMC modulation | Hypothalamic neurons | Weight loss |
Cancer Differentiation | NF-kappaB inhibition | Lung/Breast cancer cells | Induces apoptosis |
Metabolic Regulation | HEXIM1 induction | Neuronal cells | Increases energy expenditure |
特性
IUPAC Name |
10-[(3-hydroxy-4-methoxyphenyl)methylidene]anthracen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c1-25-21-11-10-14(13-20(21)23)12-19-15-6-2-4-8-17(15)22(24)18-9-5-3-7-16(18)19/h2-13,23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLACMBJVPINKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。